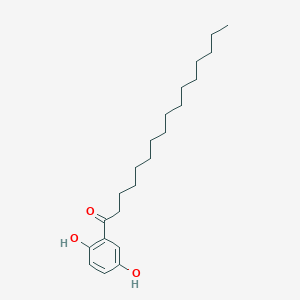
(2S,5S)-2-(2-methylpropyl)-5-propan-2-ylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5S)-2-(2-methylpropyl)-5-propan-2-ylpiperazine is a chiral piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two substituents: a 2-methylpropyl group and a propan-2-yl group, both attached to the piperazine ring. The stereochemistry of the compound is specified by the (2S,5S) configuration, indicating the spatial arrangement of the substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-(2-methylpropyl)-5-propan-2-ylpiperazine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Flow reactors allow for precise control over reaction conditions, leading to higher yields and better stereoselectivity. The use of chiral catalysts or ligands in these reactors can further improve the enantioselectivity of the synthesis.
化学反応の分析
Types of Reactions
(2S,5S)-2-(2-methylpropyl)-5-propan-2-ylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring.
科学的研究の応用
(2S,5S)-2-(2-methylpropyl)-5-propan-2-ylpiperazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: It is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its chiral properties are advantageous.
作用機序
The mechanism of action of (2S,5S)-2-(2-methylpropyl)-5-propan-2-ylpiperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. The exact pathways involved can vary depending on the specific target and context.
類似化合物との比較
Similar Compounds
- (2S,5S)-2-(2-methylpropyl)-5-methylpiperazine
- (2S,5S)-2-(2-methylpropyl)-5-ethylpiperazine
- (2S,5S)-2-(2-methylpropyl)-5-butylpiperazine
Uniqueness
(2S,5S)-2-(2-methylpropyl)-5-propan-2-ylpiperazine is unique due to its specific stereochemistry and the presence of both a 2-methylpropyl and a propan-2-yl group. These structural features confer distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, highlighting its uniqueness in scientific research and industrial applications.
特性
分子式 |
C11H24N2 |
|---|---|
分子量 |
184.32 g/mol |
IUPAC名 |
(2S,5S)-2-(2-methylpropyl)-5-propan-2-ylpiperazine |
InChI |
InChI=1S/C11H24N2/c1-8(2)5-10-6-13-11(7-12-10)9(3)4/h8-13H,5-7H2,1-4H3/t10-,11+/m0/s1 |
InChIキー |
ATKITPGKWBGUQL-WDEREUQCSA-N |
異性体SMILES |
CC(C)C[C@H]1CN[C@H](CN1)C(C)C |
正規SMILES |
CC(C)CC1CNC(CN1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


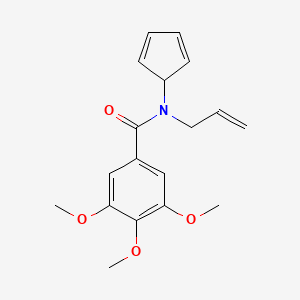
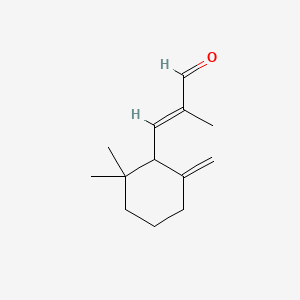
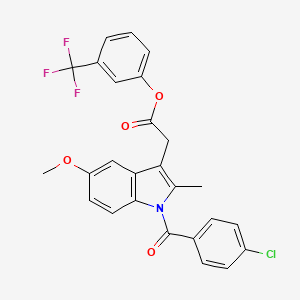
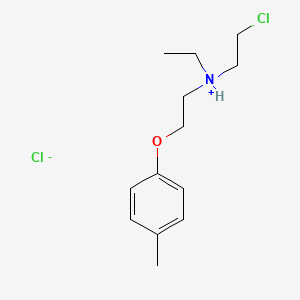
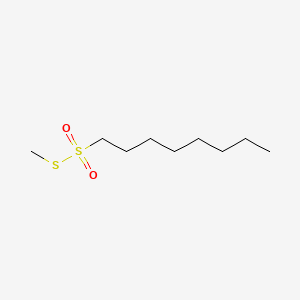

![benzyl N-[(1E)-buta-1,3-dienyl]carbamate](/img/structure/B13785709.png)
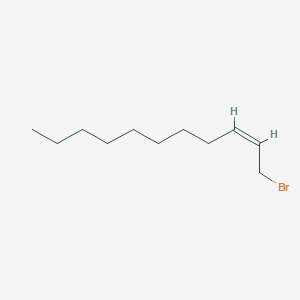
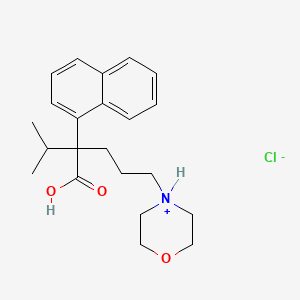
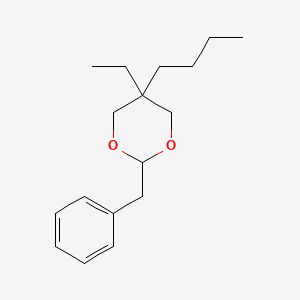
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)


